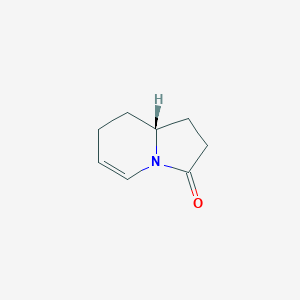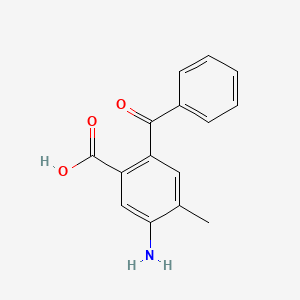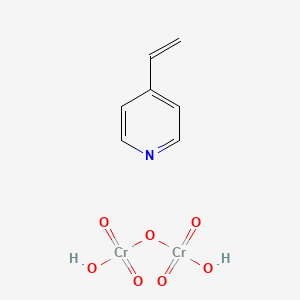
4-Ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(vinylpyridinium dichromate) is a polymer-supported oxidizing agent that has gained attention due to its efficiency and recyclability. It is synthesized by treating poly(vinylpyridine) resin with chromium trioxide in water at room temperature . This compound is particularly useful in organic synthesis for its ability to oxidize alcohols to aldehydes and ketones.
準備方法
Poly(vinylpyridinium dichromate) is prepared by treating a poly(vinylpyridine) resin with a slight excess of chromium trioxide in water at room temperature . The reaction conditions are mild, making the process straightforward and cost-effective. Industrial production methods typically involve the same basic steps but on a larger scale, ensuring consistent quality and yield.
化学反応の分析
Poly(vinylpyridinium dichromate) primarily undergoes oxidation reactions. It is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively . Common reagents used in these reactions include the poly(vinylpyridinium dichromate) itself and the alcohol substrate. The reaction conditions are generally mild, often carried out at room temperature. The major products formed from these reactions are aldehydes and ketones.
科学的研究の応用
Poly(vinylpyridinium dichromate) has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent in various organic synthesis reactions . In biology and medicine, it is employed in the preparation of various compounds that are used in drug development and other biochemical applications. In industry, it is used in the production of fine chemicals and pharmaceuticals due to its efficiency and recyclability.
作用機序
The mechanism by which poly(vinylpyridinium dichromate) exerts its effects involves the transfer of oxygen atoms from the chromium trioxide to the alcohol substrate, resulting in the formation of aldehydes or ketones . The molecular targets are the hydroxyl groups of the alcohols, and the pathways involved include the oxidation of these groups to carbonyl compounds.
類似化合物との比較
Poly(vinylpyridinium dichromate) is unique in its efficiency and recyclability compared to other polymer-supported oxidizing agents. Similar compounds include pyridinium chlorochromate and pyridinium dichromate, which are also used as oxidizing agents in organic synthesis . poly(vinylpyridinium dichromate) offers the advantage of being easily recyclable, making it a more environmentally friendly option.
特性
分子式 |
C7H9Cr2NO7 |
|---|---|
分子量 |
323.14 g/mol |
IUPAC名 |
4-ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/C7H7N.2Cr.2H2O.5O/c1-2-7-3-5-8-6-4-7;;;;;;;;;/h2-6H,1H2;;;2*1H2;;;;;/q;2*+1;;;;;;;/p-2 |
InChIキー |
BNNMXPAPOCZBBH-UHFFFAOYSA-L |
正規SMILES |
C=CC1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


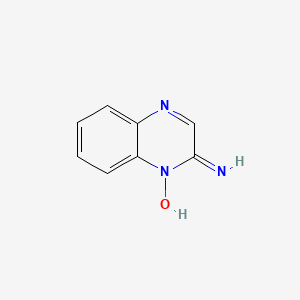
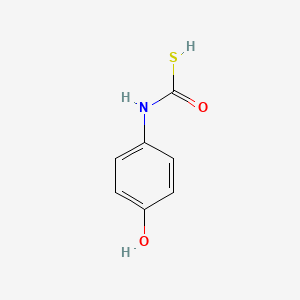
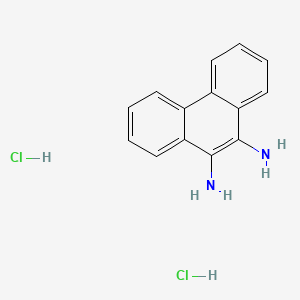
![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)

![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
acetic acid](/img/structure/B13781548.png)
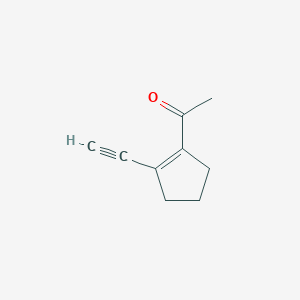


![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
